molecular formula C13H26B2O4 B124671 Bis[(pinacolato)boryl]methane CAS No. 78782-17-9

Bis[(pinacolato)boryl]methane

Cat. No.: B124671
CAS No.: 78782-17-9
M. Wt: 268 g/mol
InChI Key: MQYZGGWWHUGYDR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bis[(pinacolato)boryl]methane is primarily used in the field of organic synthesis . Its primary targets are organic compounds that undergo reactions with it to form more complex molecules .

Mode of Action

This compound interacts with its targets through a process known as palladium-catalyzed oxidative allylation . This process involves the activation of an allylic C–H bond in the presence of a palladium catalyst . The resulting π-allylpalladium species then undergoes a deborylative transmetallation process with the addition of a silver salt, forming an alkyl silver species . This species then reacts with the π-allylpalladium intermediate to form a Pd-(α-boroalkyl) complex .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of homoallylic organoboronic esters . This compound provides an efficient strategy for the construction of these esters in one step, with a broad substrate scope .

Pharmacokinetics

It’s important to note that the compound’s effectiveness in reactions can be influenced by factors such as concentration, temperature, and the presence of a suitable catalyst .

Result of Action

The result of this compound’s action is the formation of homoallylic organoboronic esters . These esters are valuable in organic synthesis due to their high reactivity and potential for further functionalization .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the presence of a suitable catalyst (such as palladium) is crucial for its mode of action . Additionally, the reaction conditions, including temperature and concentration of the reactants, can significantly impact the efficiency and yield of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing bis[(pinacolato)boryl]methane involves the palladium-catalyzed oxidative allylation. This process uses palladium as a catalyst to facilitate the allylation of this compound, resulting in the formation of homoallylic boronic esters . Another method involves the reaction of iodinated methyl boronic acid pinacol ester with sodium in the presence of benzene, followed by refluxing overnight .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of inert atmospheres and controlled temperatures is crucial to maintain the stability of the compound during production .

Chemical Reactions Analysis

Types of Reactions: Bis[(pinacolato)boryl]methane undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Bis[(pinacolato)boryl]methane is unique due to its dual boryl groups, which provide enhanced reactivity and versatility in forming complex organoboron compounds. Its stability and ability to undergo a variety of catalytic transformations make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26B2O4/c1-10(2)11(3,4)17-14(16-10)9-15-18-12(5,6)13(7,8)19-15/h9H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYZGGWWHUGYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CB2OC(C(O2)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462021
Record name 2,2'-Methylenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78782-17-9
Record name 2,2'-Methylenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-tetramethyl-2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the key applications of Bis[(pinacolato)boryl]methane in organic synthesis?

A1: this compound has emerged as a versatile reagent in various organic reactions. One prominent application is its use in palladium-catalyzed cross-coupling reactions. For instance, it reacts with benzynes and benzylic/allylic bromides to yield benzyl boronates []. Additionally, it participates in oxidative allylation reactions catalyzed by palladium, leading to the formation of homoallylic organoboronic esters []. Furthermore, it has been successfully employed in the synthesis of enantioenriched homoallylic organoboronic esters via silver-assisted, iridium-catalyzed allylation reactions with allylic carbonates [].

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of two electron-deficient boron atoms, each protected by a pinacol group, significantly influences the reactivity of this compound. The pinacol groups act as protecting groups, enhancing the stability and handling of the reagent. These groups can be easily removed under appropriate reaction conditions, revealing the reactive boron centers. The presence of two boron atoms allows for diverse reactivity, including the potential for double functionalization or the formation of cyclic compounds.

Q3: Can you provide an example of how this compound's reactivity has been exploited to control the outcome of a chemical reaction?

A3: Researchers have successfully utilized this compound in the copper-catalyzed asymmetric conjugate addition to α,β-unsaturated enones []. A key challenge in this reaction was the degradation of the chiral phosphoramidite ligand by alkoxide bases. By carefully controlling the amount of alkoxide base present, researchers were able to preserve the ligand structure and significantly enhance the efficiency of the reaction. This example highlights how a deep understanding of the reaction mechanism and the potential for side reactions involving this compound can lead to improved reaction conditions and desired outcomes.

Q4: Beyond its use in synthetic chemistry, are there other applications for this compound?

A4: Yes, this compound has also found utility in material science. It serves as a crosslinking agent in the development of glucose-responsive polymer hydrogels []. These hydrogels exhibit tunable viscoelastic properties, which influence the release kinetics of insulin encapsulated within the gel matrix. This application showcases the potential of this compound in creating smart materials for biomedical applications.

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